4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid
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Overview
Description
4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid is a complex organic compound that features an adamantane moiety, a dioxoisoindoline structure, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid typically involves multiple steps, including the formation of the adamantane moiety and its subsequent attachment to the dioxoisoindoline and benzoic acid groups. One common method involves the reaction of adamantane derivatives with suitable precursors under controlled conditions. For instance, adamantane can be reacted with salicylic acid derivatives in the presence of trifluoroacetic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce reaction times . The use of advanced catalysts and reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have provided insights into its binding interactions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane moiety and exhibit similar stability and reactivity.
Dioxoisoindoline derivatives: These compounds have similar core structures and can undergo comparable chemical reactions.
Benzoic acid derivatives: Compounds such as salicylic acid and its derivatives share the benzoic acid group and have similar applications in medicine and industry.
Uniqueness
4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid is unique due to its combination of the adamantane, dioxoisoindoline, and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H23NO4 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[5-(1-adamantyl)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C25H23NO4/c27-22-20-6-3-18(25-11-14-7-15(12-25)9-16(8-14)13-25)10-21(20)23(28)26(22)19-4-1-17(2-5-19)24(29)30/h1-6,10,14-16H,7-9,11-13H2,(H,29,30) |
InChI Key |
PAIOISRTICNGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
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